molecular formula C26H22ClN3O B3026292 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride CAS No. 2320429-05-6

6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride

Cat. No.: B3026292
CAS No.: 2320429-05-6
M. Wt: 427.9 g/mol
InChI Key: UVZGQDPDAXEWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-3(7H)-one is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. Imidazo[1,2-a]pyrazin-3(7H)-one compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. For instance, the presence of the imidazo[1,2-a]pyrazin-3(7H)-one ring in the compound suggests that it might have interesting photophysical properties .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can vary widely depending on the specific substituents present in the molecule. For instance, 2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one is used for chemiluminescence .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the compound 2,5-Piperazinedione, 3,6-bis(phenylmethyl)- has a molecular weight of 294.3477 .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound's derivatives show considerable reactivity, serving as a building block for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and others. Its unique reactivity conditions facilitate the creation of various classes of heterocyclic compounds and dyes, indicating its role as a versatile reagent in organic chemistry (Gomaa & Ali, 2020).

Role in Antitumor Activity

Imidazole derivatives, including the chemical structure , are explored for their antitumor properties. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole are under review, reflecting the interest in these structures for developing new antitumor drugs and understanding their biological properties (Iradyan et al., 2009).

Heterocyclic N-oxide Applications

The derivatives of heterocyclic N-oxide, akin to the chemical in focus, have significant applications in organic synthesis, catalysis, and medicinal applications. Their functionalities, particularly in metal complexes formation, catalysts design, and drug development, highlight the broad scope of these compounds in advanced chemistry and drug investigations (Li et al., 2019).

Pharmacological Effects

The pyrazoline moiety, similar in structure to the compound , exhibits a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and others. This pharmacophoric template is extensively used in medicinal chemistry due to its significant biological activities, highlighting the importance of such structures in drug development (Dar & Shamsuzzaman, 2015).

Synthesis and Transformation of Phosphorylated Derivatives

The compound and its analogs are instrumental in the synthesis and transformation of phosphorylated derivatives, showcasing chemical and biological properties of interest. These derivatives exhibit diverse biological activities, highlighting the significance of such structures in synthesizing organic compounds and drugs (Abdurakhmanova et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on these types of compounds could involve further exploration of their potential biological activities and the development of new synthesis methods .

Mechanism of Action

Properties

IUPAC Name

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O.ClH/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21;/h1-15,18,30H,16-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZGQDPDAXEWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 2
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 3
Reactant of Route 3
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 4
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 5
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 6
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.